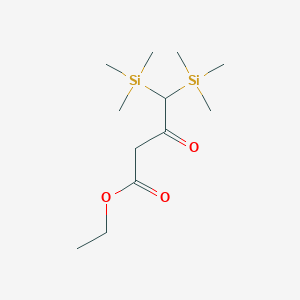
Ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate is an organic compound with the molecular formula C12H26O3Si2. It is known for its unique structure, which includes two trimethylsilyl groups attached to a butanoate backbone. This compound is often used in organic synthesis due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as hydrochloric acid or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: The compound is employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl groups provide steric protection, allowing selective reactions at the keto and ester functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the trimethylsilyl groups.
Trimethylsilyl acetoacetate: Contains one trimethylsilyl group instead of two.
Ethyl 3-oxo-2-(trimethylsilyl)butanoate: Similar but with different positioning of the trimethylsilyl group.
Uniqueness
Ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate is unique due to the presence of two trimethylsilyl groups, which provide enhanced stability and reactivity. This makes it a valuable compound in various synthetic applications .
Properties
CAS No. |
87696-70-6 |
|---|---|
Molecular Formula |
C12H26O3Si2 |
Molecular Weight |
274.50 g/mol |
IUPAC Name |
ethyl 3-oxo-4,4-bis(trimethylsilyl)butanoate |
InChI |
InChI=1S/C12H26O3Si2/c1-8-15-11(14)9-10(13)12(16(2,3)4)17(5,6)7/h12H,8-9H2,1-7H3 |
InChI Key |
XQTYJMWMGDXCKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















